Heptafluorobutyryl Fluoride: A Comprehensive Technical Guide for Scientific Professionals
Heptafluorobutyryl Fluoride: A Comprehensive Technical Guide for Scientific Professionals
An in-depth exploration of the synthesis, properties, and applications of a pivotal fluorinated building block in modern chemistry.
Introduction
Heptafluorobutyryl fluoride (HFBF) is a highly reactive, perfluorinated acyl fluoride that serves as a critical intermediate in the synthesis of a diverse array of fluorochemicals.[1] Its unique properties, stemming from the high electronegativity of its fluorine atoms, make it an invaluable reagent in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides a comprehensive overview of heptafluorobutyryl fluoride, detailing its physicochemical properties, synthesis, reactivity, applications, and safety protocols to support researchers, scientists, and drug development professionals in leveraging its full potential.
Physicochemical Properties
Heptafluorobutyryl fluoride is a colorless, volatile liquid with a pungent odor.[1] The presence of a perfluorinated carbon chain and a reactive acyl fluoride group imparts distinct physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 335-42-2 | [1][3] |
| Molecular Formula | C4F8O | [1][3] |
| Molecular Weight | 216.03 g/mol | [1][4] |
| Boiling Point | 7-9 °C | [1][5] |
| Density | 1.595 g/cm³ | [1][3] |
| Refractive Index | 1.255 | [1][3] |
| Vapor Pressure | 808 mmHg at 25°C | [1][3] |
Synthesis and Manufacturing
The industrial production of heptafluorobutyryl fluoride is predominantly achieved through electrochemical fluorination (ECF). This process, often the Simons ECF process, involves the electrolysis of a non-fluorinated precursor, such as n-butyric acid or its derivatives, in anhydrous hydrogen fluoride.[2][6]
A multi-step synthetic approach can also be employed, starting from heptafluorobutyric anhydride. This method involves the conversion of the anhydride to heptafluorobutyric acid, followed by a fluorination step to yield the final product.[2] Another documented laboratory-scale synthesis involves the reaction of heptafluorobutyryl chloride with silver fluoride.
Chemical Reactivity and Key Reactions
The reactivity of heptafluorobutyryl fluoride is dominated by the electrophilic nature of its carbonyl carbon, making it highly susceptible to nucleophilic attack. The fluoride ion is an excellent leaving group, facilitating a wide range of substitution reactions.[2]
Nucleophilic Acyl Substitution
Heptafluorobutyryl fluoride readily reacts with various nucleophiles, such as alcohols, amines, and thiols, to produce the corresponding esters, amides, and thioesters.[2] This reactivity is fundamental to its role as a building block for more complex fluorinated molecules.
-
Reaction with Alcohols: In the presence of a base, heptafluorobutyryl fluoride reacts with alcohols to form heptafluorobutyrate esters.
-
Reaction with Amines: Primary and secondary amines react to yield N-substituted heptafluorobutyramides.[2]
-
Hydrolysis: It can be hydrolyzed to heptafluorobutyric acid.[2]
Applications in Research and Development
The unique properties of the heptafluorobutyryl group make it a valuable tool in several scientific disciplines.
Pharmaceutical and Agrochemical Synthesis
Heptafluorobutyryl fluoride is a key reagent for introducing the heptafluorobutyryl moiety into organic molecules.[1] This can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates and agrochemicals.[1]
Materials Science
As an important intermediate, heptafluorobutyryl fluoride is utilized in the synthesis of fluorinated polymers.[1] These materials are prized for their exceptional thermal stability, chemical resistance, and low surface energy, finding applications in non-stick coatings and specialty membranes.[1]
Analytical Chemistry
While its more stable derivative, heptafluorobutyric anhydride (HFBA), is more commonly used, the heptafluorobutyryl group is employed in derivatization reactions for gas chromatography (GC). This process enhances the volatility and thermal stability of polar analytes, such as amines and phenols, allowing for their sensitive detection.
Experimental Protocol: Synthesis of an N-Substituted Heptafluorobutyramide
This protocol outlines a general procedure for the synthesis of an N-substituted heptafluorobutyramide via the reaction of heptafluorobutyryl fluoride with a primary amine.
Materials:
-
Heptafluorobutyryl fluoride
-
Primary amine (e.g., aniline)
-
Aprotic solvent (e.g., diethyl ether)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add heptafluorobutyryl fluoride to the stirred solution. Caution: The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted heptafluorobutyramide.
Safety and Handling
Heptafluorobutyryl fluoride is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[5][7]
-
Hazards: Causes severe skin burns and eye damage.[5][7] It is harmful if swallowed and toxic if inhaled or in contact with skin.[7] The substance is a gas under pressure and may explode if heated.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5] A respirator may be necessary for certain operations.[8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5][8] For skin contact, wash off with soap and plenty of water.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth with water and consult a physician.[8]
-
Storage: Store in a dry, well-ventilated place with the container tightly sealed.[8]
Always consult the Safety Data Sheet (SDS) before handling heptafluorobutyryl fluoride.[7][8]
Conclusion
Heptafluorobutyryl fluoride is a versatile and highly reactive fluorinated compound with significant applications across various scientific fields. Its ability to readily introduce the heptafluorobutyryl group makes it an indispensable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible utilization in research and development.
References
-
LookChem. Heptafluorobutyryl fluoride - 335-42-2. [Link]
-
ChemBK. 2,2,3,3,4,4,4-heptafluorobutyryl fluoride. [Link]
-
MSDS of Heptafluorobutyryl fluoride. [Link]
-
PrepChem.com. Synthesis of heptafluorobutyric acid. [Link]
- Patsnap.
-
PubChem. Heptafluorobutyroyl fluoride. [Link]
- Google Patents. CN110002968B - Method for preparing fluorine-containing ether.
-
Minnesota Attorney General. HEPTAFLUOROBUTYRIC ACID. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heptafluorobutyryl fluoride | 335-42-2 [chemnet.com]
- 4. Heptafluorobutyroyl fluoride | C3F7COF | CID 67632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Preparation method of heptafluorobutyric acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. capotchem.cn [capotchem.cn]
